2-(Aminomethyl)-4-methylpentanoic acid hydrochloride
Overview
Description
2-(Aminomethyl)-4-methylpentanoic acid hydrochloride is a useful research compound. Its molecular formula is C7H16ClNO2 and its molecular weight is 181.66 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
2-(Aminomethyl)-4-methylpentanoic acid hydrochloride is involved in various synthetic processes and biological studies. It has been used in the synthesis of condensed pyrimidines, which have been evaluated for anti-inflammatory and analgesic activities. Compounds synthesized using similar structures exhibit significant analgesic activity, and moderate anti-inflammatory properties (Sondhi et al., 2008).
Molecular Synthesis and Structural Analysis
In molecular synthesis, the compound has contributed to the synthesis of diastereomers of 3-amino-2-hydroxy-6-methylheptanoic acid, leading to the configurational assignment of natural residues, indicating its utility in complex molecular synthesis and structural analysis (Sepe et al., 2010).
Corrosion Inhibition
The compound has also been studied for its corrosion inhibition properties. Research shows that 2-amino-4-methylpentanoic acid exhibits significant corrosion inhibition effects on high carbon steel in acidic environments, demonstrating its potential in industrial applications (Loto, 2017).
Physicochemical Interactions
In the study of physicochemical interactions, the compound has been involved in the analysis of volumetric and conductometric behavior. This includes the study of its interactions with sodium hexanoate, providing insights into the thermodynamic functions and interactions between hydrophobic and hydrophilic parts of molecules (Yan et al., 2010).
Mechanism of Action
Target of Action
It’s known that aminomethyl groups, which this compound contains, are often involved in reactions with various biological targets .
Mode of Action
Compounds containing aminomethyl groups can participate in a variety of chemical reactions, potentially leading to changes in their targets .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling, a widely-used reaction in organic chemistry .
Result of Action
Compounds with similar structures have been used in the synthesis of polymers for nucleic acid complexation and compound formation .
Properties
IUPAC Name |
2-(aminomethyl)-4-methylpentanoic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5(2)3-6(4-8)7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQWRYHUNMXMLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CN)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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